

An In-Depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride</i>
Cat. No.:	B580536

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the production of the β -lactamase inhibitor Avibactam. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characterization data. The information presented is intended to support researchers and drug development professionals in the effective utilization of this compound.

Chemical Properties

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, identified by the CAS number 1207194-49-7, is a secondary amine and an ester derivative of piperidine. Its hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for various synthetic applications.

Quantitative Data Summary

A structured summary of the key quantitative data for **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride** is presented in Table 1. This information is crucial for reaction planning, purification, and storage.

Property	Value	Source
CAS Number	1207194-49-7	[1]
Molecular Formula	C ₈ H ₁₆ ClNO ₃	[1]
Molecular Weight	209.67 g/mol	[1]
Physical Form	Liquid	[1]
Purity	>95%	[1]
Storage Temperature	2-8 °C	[2]

Table 1: Core Chemical Properties

Synthesis and Experimental Protocols

The synthesis of **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride** is a multi-step process that is integral to the manufacturing of Avibactam. While specific, detailed, and publicly available protocols for the direct synthesis of the hydrochloride salt of the 3-carboxylate isomer are limited, a general synthetic pathway can be inferred from the synthesis of related piperidine derivatives. A representative synthetic approach is outlined below, based on analogous reactions reported in the literature for similar structures.

Logical Synthesis Workflow

The synthesis of **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride** logically proceeds through the reduction of a pyridine precursor, followed by esterification and subsequent formation of the hydrochloride salt. This workflow is designed to achieve high purity and yield.

Caption: Logical workflow for the synthesis of **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride**.

General Experimental Protocol (Illustrative)

This protocol is an illustrative example based on the synthesis of similar piperidine derivatives. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

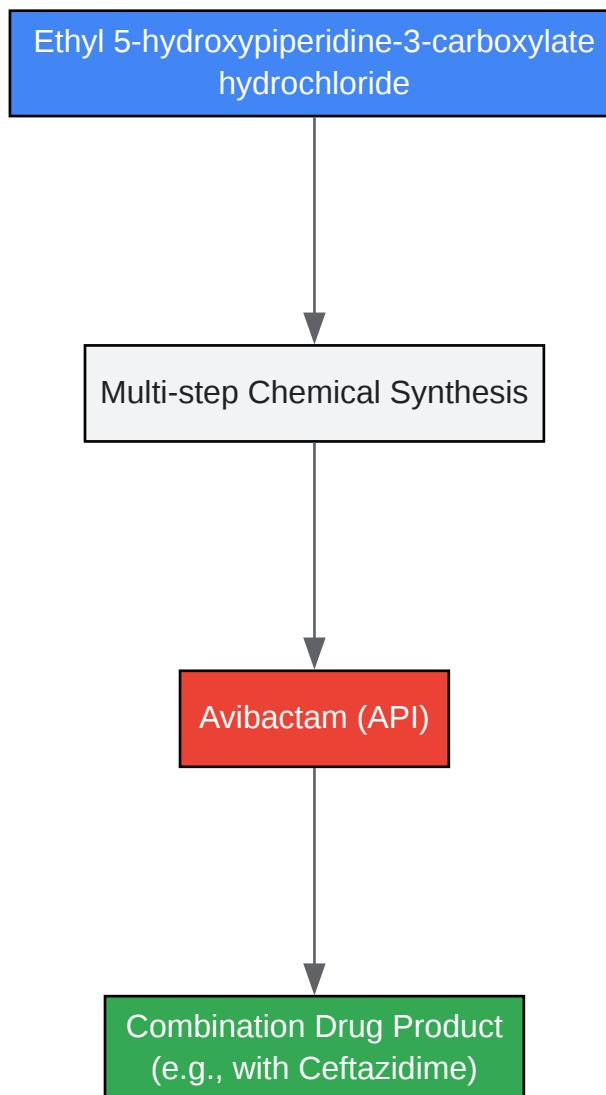
Step 1: Reduction of Ethyl 5-hydroxynicotinate

- To a solution of ethyl 5-hydroxynicotinate in a suitable solvent (e.g., ethanol or methanol), add a hydrogenation catalyst (e.g., rhodium on carbon, Rh/C).
- Pressurize the reaction vessel with hydrogen gas to a specified pressure.
- Stir the reaction mixture at room temperature for a designated period until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, carefully filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-hydroxypiperidine-3-carboxylate as the free base.

Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
- Cool the solution in an ice bath.
- Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
- Continue stirring for a period to allow for complete precipitation of the hydrochloride salt.
- Collect the solid product by filtration, wash with a cold, anhydrous solvent, and dry under vacuum to yield **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride**.

Spectroscopic and Analytical Data


Detailed spectroscopic data is essential for the unambiguous identification and quality control of **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride**. While publicly available spectra for this specific compound are scarce, the expected spectral characteristics can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring. The presence of the hydroxyl and amine protons would also be evident, though their chemical shifts may be broad and concentration-dependent.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the piperidine ring.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-O and C-N stretching vibrations.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the piperidine ring and the ethyl carboxylate group.

Role in Signaling Pathways and Drug Development

As a key intermediate in the synthesis of Avibactam, **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride** does not itself have a direct role in signaling pathways. Its significance lies in its structural contribution to the final active pharmaceutical ingredient. Avibactam is a non- β -lactam β -lactamase inhibitor that covalently acylates and inactivates a wide range of bacterial β -lactamase enzymes, thereby restoring the efficacy of co-administered β -lactam antibiotics.

The logical relationship of this intermediate to the final drug product is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Caption: Role of the intermediate in the drug development pathway of Avibactam.

Safety and Handling

Based on safety data for structurally related compounds, **Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride** should be handled with care in a well-ventilated area, preferably in a chemical fume hood.^[2] It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[2] The compound may cause skin and eye irritation.^[3] It should be stored in a tightly sealed container in a cool, dry place.^[2]

Conclusion

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a fundamentally important building block in modern medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in research and development. This guide provides a foundational resource for scientists and professionals working with this key pharmaceutical intermediate. Further in-house analytical work is recommended to confirm the identity and purity of the material before use in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL 5-HYDROXYPERIDINE-3-CARBOXYLATE HCL | CymitQuimica [cymitquimica.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl 5-hydroxypiperidine-3-carboxylate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580536#ethyl-5-hydroxypiperidine-3-carboxylate-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com